molecular formula C10H19N3O B8109067 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one

Cat. No.: B8109067
M. Wt: 197.28 g/mol
InChI Key: BAEVTKRYXRGPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethyl-1,4,9-triazaspiro[55]undecan-5-one is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of a piperidine derivative with a suitable electrophile to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and the reactions are typically carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For instance, as an inhibitor of METTL3, the compound binds to the active site of the enzyme, preventing it from catalyzing the methylation of RNA. This inhibition can lead to alterations in gene expression and has potential therapeutic implications for diseases such as cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one is unique due to its specific spirocyclic structure and the presence of the 1,4-dimethyl groups, which influence its chemical properties and biological activity. Its ability to inhibit METTL3 distinguishes it from other similar compounds and highlights its potential in therapeutic applications .

Properties

IUPAC Name

1,4-dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c1-12-7-8-13(2)10(9(12)14)3-5-11-6-4-10/h11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEVTKRYXRGPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2(C1=O)CCNCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.